![molecular formula C9H10N2O B3109758 2-[(2-Hydroxyethyl)amino]benzonitrile CAS No. 175666-56-5](/img/structure/B3109758.png)

2-[(2-Hydroxyethyl)amino]benzonitrile

説明

“2-[(2-Hydroxyethyl)amino]benzonitrile” is a chemically stable compound . It readily forms salts when it encounters acid and can be oxidized to nitrogen oxide by oxidants . The substance is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .

Synthesis Analysis

The compound “this compound” can be synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile . This synthesis results in a low molecular weight fluorescent material with efficient solid-state emission and electroluminescence properties .Physical and Chemical Properties Analysis

“this compound” is a chemically stable compound . It is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .科学的研究の応用

Antiarrhythmic and Antihypertensive Activities

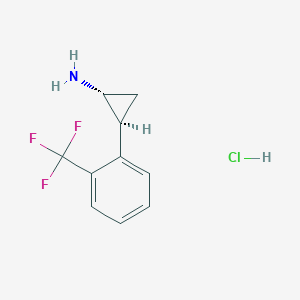

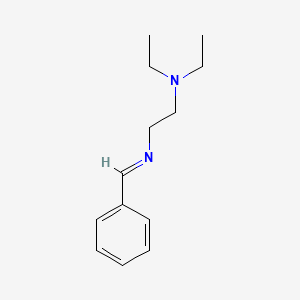

2-[(2-Hydroxyethyl)amino]benzonitrile and its derivatives have been explored for their potential in cardiovascular treatments, particularly in antiarrhythmic and antihypertensive applications. For instance, derivatives of this compound have shown potent antiarrhythmic activity against both aconitine-induced arrhythmias in mice and ischemia-induced arrhythmias in rats. These compounds work by reducing the fast inward sodium current in cardiac cells, a mechanism characteristic of class I antiarrhythmic action (Campbell et al., 1986). Additionally, certain analogs of this compound have been synthesized and shown to possess antihypertensive activity when administered orally to spontaneously hypertensive rats, with activity levels comparable to known antihypertensive drugs (Cassidy et al., 1992).

Anticonvulsant Properties

The anticonvulsant properties of this compound derivatives have also been investigated. These compounds have shown efficacy against various models of experimental epilepsy, suggesting their potential as anticonvulsant agents. The presence of certain substituents, such as thiocarbonyl groups at specific positions, can enhance the anticonvulsant effect of these compounds (Sarro et al., 2003).

Cognitive Enhancement

Some this compound derivatives have been identified as potent H3 receptor antagonists, showing significant cognition and attention-enhancing properties in animal models. These findings support the potential use of these compounds in treating cognitive dysfunction (Cowart et al., 2005).

Antilipidaemic and Antioxidative Effects

Derivatives of this compound have been studied for their metabolism in animals, revealing pathways that could be relevant to their antilipidaemic and antioxidative activities. For example, the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in rats has provided insights into its potential antilipidaemic activity (Morioka et al., 1996).

Histone Deacetylase Inhibition

New 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, featuring a this compound moiety, have been synthesized and shown to inhibit the growth of cancer cells by affecting cellular acetylation levels, providing a potential pathway for cancer treatment (Kiyokawa et al., 2010).

特性

IUPAC Name |

2-(2-hydroxyethylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-8-3-1-2-4-9(8)11-5-6-12/h1-4,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHXPNLWJUOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

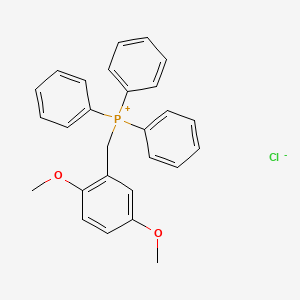

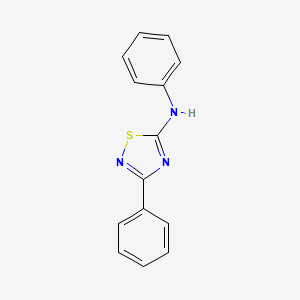

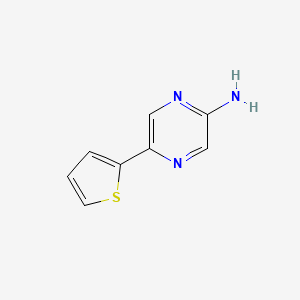

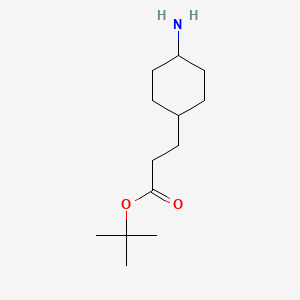

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)

![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)